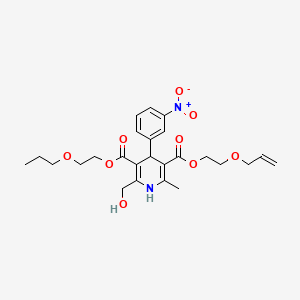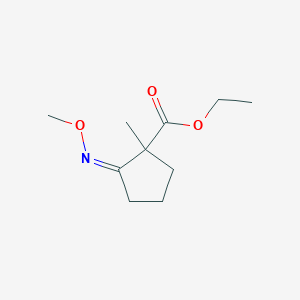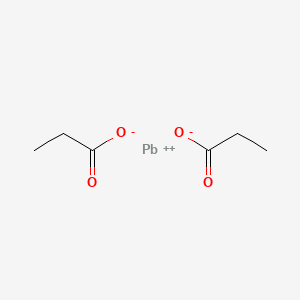
Lead dipropionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead dipropionate is a chemical compound with the molecular formula Pb(C3H5O2)2. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. This compound is primarily used as a preservative and bactericide, finding applications in various industries such as leather, paint, and dyes .
准备方法
Synthetic Routes and Reaction Conditions: Lead dipropionate can be synthesized through the reaction of lead(II) oxide or lead(II) carbonate with propionic acid. The reaction typically involves heating the reactants in an organic solvent to facilitate the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced by reacting lead(II) acetate with propionic acid under controlled conditions. The reaction mixture is then purified through crystallization to obtain the final product.
化学反应分析
Types of Reactions: Lead dipropionate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(II) oxide and other lead compounds.
Reduction: It can be reduced to elemental lead under specific conditions.
Substitution: this compound can participate in substitution reactions where the propionate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used.
Substitution: Various organic ligands can be introduced under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Lead(II) oxide (PbO)
Reduction: Elemental lead (Pb)
Substitution: Lead compounds with different organic ligands
科学研究应用
Lead dipropionate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: this compound is studied for its antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in medical treatments, particularly in antimicrobial therapies.
Industry: It is widely used as a preservative and bactericide in the leather, paint, and dye industries.
作用机制
The mechanism of action of lead dipropionate involves its interaction with microbial cell membranes, leading to the disruption of cellular processes and eventual cell death. The compound targets various molecular pathways, including those involved in cell wall synthesis and energy production, making it effective as a bactericide.
相似化合物的比较
Lead acetate: Used in similar applications but has different solubility properties.
Lead propionate: Similar in structure but differs in its specific applications and reactivity.
Lead(II) oxide: Used in different industrial applications and has distinct chemical properties.
Uniqueness: Lead dipropionate is unique due to its specific solubility in organic solvents and its effectiveness as a preservative and bactericide. Its ability to undergo various chemical reactions also makes it versatile for different applications.
属性
CAS 编号 |
42558-73-6 |
|---|---|
分子式 |
C6H10O4Pb |
分子量 |
353 g/mol |
IUPAC 名称 |
lead(2+);propanoate |
InChI |
InChI=1S/2C3H6O2.Pb/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 |
InChI 键 |
FYDIWJWWROEQCB-UHFFFAOYSA-L |
规范 SMILES |
CCC(=O)[O-].CCC(=O)[O-].[Pb+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


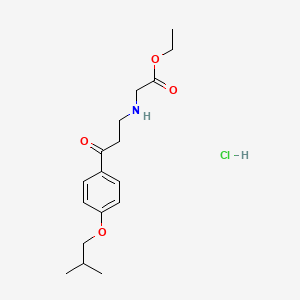
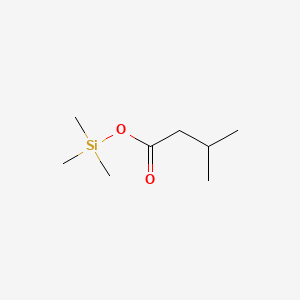
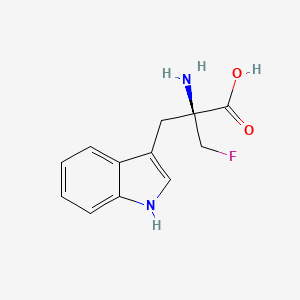
![Ethyl 2-[cyano(hydroxy)methyl]benzoate](/img/structure/B13794783.png)
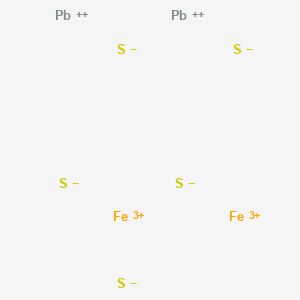
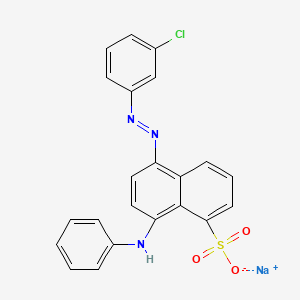
![Bicyclo[2.2.1]heptane-2,6-diamine](/img/structure/B13794802.png)
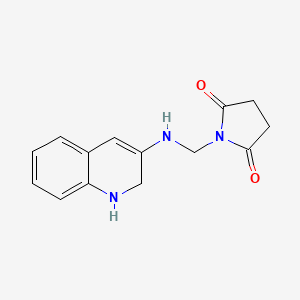
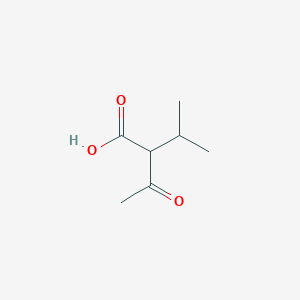
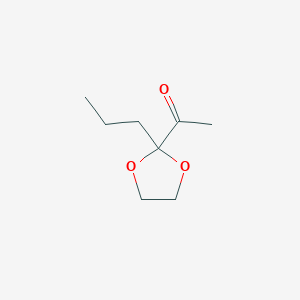
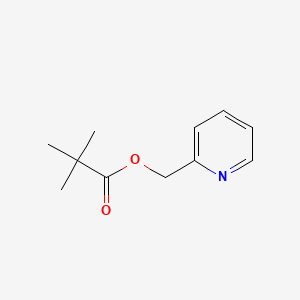
![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13794832.png)
